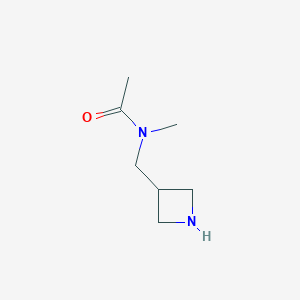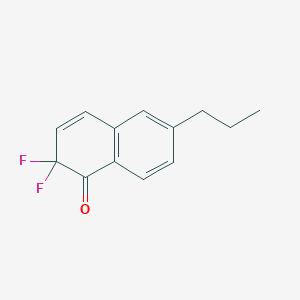![molecular formula C15H21N3 B12589665 1'-Pyridin-3-ylspiro[1-azabicyclo[2.2.2]octane-2,3'-pyrrolidine] CAS No. 646055-87-0](/img/structure/B12589665.png)
1'-Pyridin-3-ylspiro[1-azabicyclo[2.2.2]octane-2,3'-pyrrolidine]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Compound “CID 10421899” is a chemical entity registered in the PubChem database. This compound is known for its unique chemical structure and properties, which make it valuable in various scientific and industrial applications. The compound’s molecular formula and structure contribute to its reactivity and functionality in different chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of compound “CID 10421899” involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of intermediate compounds, which are then subjected to further reactions to obtain the final product. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of compound “CID 10421899” is scaled up using optimized processes. These methods often involve continuous flow reactors and automated systems to maintain consistent quality and efficiency. The use of catalysts and advanced purification techniques is common to achieve the desired product specifications.
Analyse Des Réactions Chimiques
Types of Reactions: Compound “CID 10421899” undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by specific reagents and conditions, which influence the reaction pathways and products formed.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions to convert the compound into its oxidized form.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound, often resulting in the formation of alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions are carried out using reagents like halides or acids, leading to the formation of substituted derivatives.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions result in various substituted compounds with different functional groups.
Applications De Recherche Scientifique
Compound “CID 10421899” has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a probe for studying biological processes.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mécanisme D'action
The mechanism of action of compound “CID 10421899” involves its interaction with specific molecular targets and pathways. The compound binds to target molecules, altering their structure and function. This interaction can lead to various biological effects, such as enzyme inhibition or activation, receptor modulation, or changes in cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Compound “CID 10421899” can be compared with other similar compounds based on its chemical structure and properties. Some similar compounds include:
Compound A: Known for its similar reactivity in oxidation reactions.
Compound B: Shares structural features that make it effective in substitution reactions.
Compound C: Exhibits comparable biological activity and is used in similar research applications.
The uniqueness of compound “CID 10421899” lies in its specific combination of functional groups and reactivity, which make it suitable for a wide range of applications.
Propriétés
Numéro CAS |
646055-87-0 |
|---|---|
Formule moléculaire |
C15H21N3 |
Poids moléculaire |
243.35 g/mol |
Nom IUPAC |
1'-pyridin-3-ylspiro[1-azabicyclo[2.2.2]octane-2,3'-pyrrolidine] |
InChI |
InChI=1S/C15H21N3/c1-2-14(11-16-6-1)17-9-5-15(12-17)10-13-3-7-18(15)8-4-13/h1-2,6,11,13H,3-5,7-10,12H2 |
Clé InChI |
RHQJWLPJMQCJOF-UHFFFAOYSA-N |
SMILES canonique |
C1CN2CCC1CC23CCN(C3)C4=CN=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


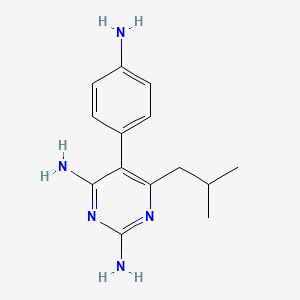
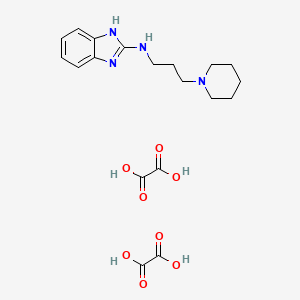
![Phenol, 2-[[3-(3-chlorophenyl)-2-quinoxalinyl]methyl]-](/img/structure/B12589600.png)
![5-Chloro-2-hydroxy-N-[3-(propan-2-yl)phenyl]benzamide](/img/structure/B12589606.png)
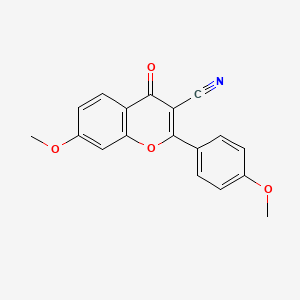
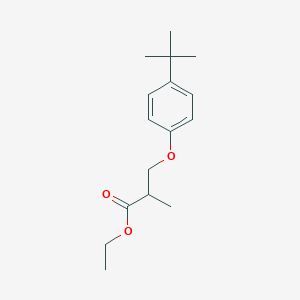


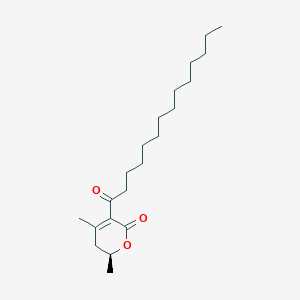
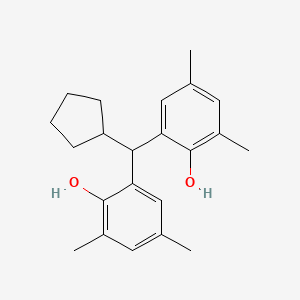

![4-{[16-(2H-Tetrazol-5-yl)hexadecanoyl]sulfamoyl}butanoic acid](/img/structure/B12589646.png)
